Diethyl 3-oxoheptanedioate
Description
Chemical Identity and Nomenclature
Diethyl 3-oxoheptanedioate (CAS: 40420-22-2) is a β-keto ester with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . Its systematic IUPAC name, This compound , reflects its structure: a seven-carbon dicarboxylic acid (heptanedioic acid) with a ketone group at the third carbon and two ethyl ester groups at the terminal carboxylic acid positions. The compound is also known by several synonyms, including diethyl 3-oxopimelate and 3-oxopimelic acid diethyl ester , referencing its relationship to pimelic acid (heptanedioic acid).
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| CAS Registry Number | 40420-22-2 |
| SMILES | CCOC(=O)CCCC(=O)CC(=O)OCC |
| InChI Key | RTMQRCLOAACETL-UHFFFAOYSA-N |
The compound’s structural complexity arises from its dual ester functionalities and the central ketone group, which confer unique reactivity in organic synthesis.
Historical Context and Discovery
This compound emerged as a subject of interest in mid-20th-century organic chemistry, coinciding with advancements in β-keto ester chemistry. While its exact discovery timeline is not well-documented, its synthesis methods align with broader developments in intramolecular ester condensations, notably the Dieckmann condensation . This reaction, discovered by Walter Dieckmann in the early 1900s, enables the cyclization of diesters into β-keto esters, a class to which this compound belongs. Early synthetic routes for analogous compounds, such as diethyl pimelate (2050-20-6), involved esterification of pimelic acid derivatives, a strategy later adapted for β-keto esters. Patent literature from the 2000s highlights industrial-scale methods for related diesters, underscoring its role in specialty chemical production.
Significance in Organic Chemistry
This compound is a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions . Its β-keto ester moiety enables enolate formation, facilitating alkylation, acylation, and cyclization processes. For example, in the Claisen condensation , β-keto esters like this compound act as nucleophiles, reacting with electrophiles to form complex carbonyl-containing products. Additionally, its use in the Dieckmann condensation allows the synthesis of cyclic ketones, which are foundational in natural product and pharmaceutical chemistry.
A notable application is its role in synthesizing cyclohexanone derivatives , where intramolecular cyclization yields six-membered rings. This reactivity is critical for constructing polycyclic frameworks in alkaloids and terpenoids. Furthermore, transesterification studies highlight its utility in modifying ester groups without disrupting the ketone functionality, enabling tailored physicochemical properties.
Structural Characteristics and Classification as a β-Keto Ester
This compound is classified as a β-keto ester , characterized by a ketone group at the β-position relative to the ester carbonyl. This structural motif confers two key features:
- Resonance Stabilization : The enolate ion formed by deprotonation at the α-carbon is stabilized by conjugation across the ketone and ester groups, enhancing its nucleophilic reactivity.
- Tautomerism : The β-keto group allows keto-enol tautomerism, though the keto form dominates in solution due to thermodynamic stability.
The compound’s flexible heptanedioate backbone permits diverse conformational arrangements, making it adaptable to steric and electronic demands in reactions. Spectroscopic data, including IR and NMR, confirm the presence of ester carbonyls (~1740 cm⁻¹) and a ketone carbonyl (~1710 cm⁻¹).
| Structural Feature | Role in Reactivity |
|---|---|
| β-Keto Ester Group | Enolate formation for nucleophilic attack |
| Ethyl Ester Moieties | Solubility in organic solvents |
| Seven-Carbon Chain | Flexibility for cyclization reactions |
This combination of stability and reactivity underpins its utility in multistep syntheses, particularly in constructing complex molecular architectures.
Properties
IUPAC Name |
diethyl 3-oxoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQRCLOAACETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193433 | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-22-2 | |
| Record name | Heptanedioic acid, 3-oxo-, 1,7-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40420-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040420222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-oxoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.903 | |
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| Record name | DIETHYL 3-OXOHEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Carbonylation of Precursors in Alcohol Media
One industrially relevant method involves the carbonylation of suitable precursors in an ethanol medium under high pressure and temperature, catalyzed by metal carbonyl complexes.
- Process : Starting from ethyl chloroacetoacetate or related compounds, the reaction is carried out in ethanol with potassium carbonate and dicobalt octacarbonyl as catalyst.
- Conditions : Carbon monoxide atmosphere at 100 bar, 65 °C, for about 7 hours.
- Yield : Approximately 60%.
- Drawbacks : Dicobalt octacarbonyl is highly toxic and unstable, limiting industrial scalability.
This method is adapted from dialkyl 3-oxoglutarate syntheses and can be modified for diethyl esters.
Reaction of Diketene, Carbon Monoxide, and Nitrite Esters
Another approach uses diketene, carbon monoxide, and nitrite esters in the presence of palladium halides and copper salts.
- Catalysts : Palladium chloride and copper (II) chloride.
- Conditions : Reaction at 60 °C for 3 hours.
- Yield : Around 60%.
- Limitations : Moderate yield and the use of diketene, which is hazardous and less suitable for large-scale production.
Synthesis via Citric Acid Derivatives
A more complex but scalable method involves conversion of citric acid to acetone dicarboxylic acid , followed by esterification.
- Step 1 : Citric acid is reacted with chlorosulphonic acid in a lower chlorinated aliphatic hydrocarbon solvent (e.g., methylene chloride) at 10–15 °C.
- Step 2 : The intermediate is esterified with ethanol or methanol in the presence of sulfuric acid catalyst.
- Yields : Esterification yields about 40% to 90%, depending on conditions.
- Advantages : High purity product with reduced side-products.
- Optimization : Controlling the ratio of chlorosulphonic acid to solvent (0.4:1 to 0.6:1 by volume) and slow addition of citric acid (1.1 to 1.8 kg/min) reduces formation of impurities such as trimethyl citrate and trimethyl aconitate.
- Final Purity : Over 95% with side-products below 1% in optimized conditions.
- Industrial Scale : This method has been demonstrated on 100 kg scale with yields up to 87% and high purity.
Alternative Routes Using Enamine Intermediates
Though less directly related to this compound, related keto diesters can be synthesized via enamine intermediates formed from methyl acetoacetate and secondary amines, followed by alkylation and hydrolysis steps.
- This method is more complex and less commonly applied for diethyl esters but provides insight into functional group transformations relevant to keto diesters.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Purity & Notes | Industrial Feasibility |
|---|---|---|---|---|---|---|
| Carbonylation in Ethanol | Ethyl chloroacetoacetate | Potassium carbonate, dicobalt octacarbonyl | 100 bar CO, 65 °C, 7 h | ~60 | High purity, but dicobalt octacarbonyl toxic | Limited due to catalyst toxicity |
| Diketene + CO + Nitrite Esters | Diketene, carbon monoxide, methyl nitrite | PdCl2, CuCl2 | 60 °C, 3 h | ~60 | Moderate yield, diketene hazardous | Limited for scale-up |
| Citric Acid + Chlorosulphonic Acid | Citric acid, chlorosulphonic acid | Methylene chloride, sulfuric acid | 10–15 °C addition, esterification at 30–35 °C | 40–90 | High purity (>95%), low side-products | High, demonstrated at 100 kg scale |
| Enamine Route (related keto diesters) | Methyl acetoacetate + secondary amine | Sodium amide, methyl chloroformate | Liquid ammonia, hydrolysis | ~50 | Complex, uses toxic reagents | Less favored industrially |
Detailed Research Findings and Notes
- The chlorosulphonic acid method is notable for its control over side-products such as trimethyl citrate and trimethyl aconitate, which are minimized by slow addition of citric acid and precise solvent ratios.
- The enol ether side-product (dimethyl 3-methoxypentenedioate) is difficult to separate by distillation due to close boiling points but can be limited to under 1% with optimized conditions.
- The carbonylation method using dicobalt octacarbonyl, while effective, is less desirable industrially due to catalyst toxicity and handling risks.
- The diketene method suffers from moderate yields and safety concerns, making it less attractive for large-scale synthesis.
- The citric acid route has been scaled up successfully, yielding high-purity diesters with yields exceeding 85%, making it the preferred industrial method.
- Analytical methods such as gas chromatography with flame ionization detection (GC-FID) are used to quantify purity and side-products, with retention times established for key impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-oxoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diethyl 3-hydroxyheptanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-oxoheptanedioic acid
Reduction: Diethyl 3-hydroxyheptanedioate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Diethyl 3-oxoheptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-oxoheptanedioate involves its reactivity as a keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various intermediates. These intermediates can further react to form more complex structures, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity Trends : The position of the ketone group significantly impacts reaction pathways. For example, 3-keto derivatives favor 6-membered ring formation, while 4-keto analogs may lead to different cyclization products .
- Market Availability : this compound is less commercially prevalent than Diethyl succinate, reflecting its specialized synthetic role .
- Safety and Handling : Unlike pyrophoric compounds (e.g., Boron trifluoride diethyl etherate ), this compound requires standard ester-handling precautions (avoid moisture, store in inert atmospheres) .
Biological Activity
Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is an organic compound with the molecular formula C11H18O5. It is a diester derivative of 3-oxoheptanedioic acid and has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily recognized for its role in various biochemical reactions. It serves as a precursor in the synthesis of several bioactive compounds and has been utilized in enzyme-catalyzed reactions and metabolic studies. The compound's ability to participate in regioselective one-pot syntheses highlights its significance in organic chemistry and potential medicinal applications.
The biological activity of this compound can be attributed to its structural features, which allow it to engage in various chemical reactions:
- Regioselective Synthesis : It is involved in the synthesis of 1,3,4-trisubstituted-1H-pyrazoles, which are important in medicinal chemistry due to their pharmacological properties.
- Stereoselective Reactions : The compound participates in stereoselective multicomponent condensation reactions, exemplified by its role in synthesizing lupinine, a compound with potential therapeutic effects.
- Nucleophilic Substitution : this compound can undergo nucleophilic substitution reactions at its ester groups, leading to various derivatives that may exhibit distinct biological activities.
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways:
- Metabolism : It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and biosynthesis of amino acids .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes critical for bacterial survival, making it a candidate for developing novel antibacterial agents targeting unique biosynthetic pathways absent in mammals .
Case Studies and Experimental Data
Several studies have explored the biological implications of this compound:
- Synthesis of Bioactive Compounds : Research has demonstrated that this compound is effective in synthesizing complex organic molecules that exhibit antimicrobial and anti-inflammatory properties .
- Docking Studies : Computational studies have shown that derivatives of this compound can bind effectively to enzyme targets, indicating potential therapeutic applications against bacterial infections .
- Toxicity Assessments : Safety evaluations have indicated that while the compound exhibits promising biological activity, further studies are required to assess its toxicity and safety profiles for medicinal use .
Table: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for Diethyl 3-oxoheptanedioate, and what key reaction conditions are required?
this compound is synthesized via a three-step procedure starting from its precursor. The final step involves esterification using reagents like N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt) under anhydrous conditions. Purification via gel permeation chromatography is recommended over traditional column chromatography due to higher yields (58% vs. 30%), as column methods risk partial cleavage of protecting groups like Boc .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm ester and keto functional groups.
- IR spectroscopy to identify carbonyl stretches (~1740 cm⁻¹ for esters, ~1700 cm⁻¹ for ketones).
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (230.26 g/mol) and fragmentation patterns. Physical properties such as density (1.084 g/mL at 25°C) should align with literature values .
Q. What storage conditions are recommended to maintain the stability of this compound?
Store in a tightly sealed container under inert gas (e.g., nitrogen), in a cool (<25°C), dry, and well-ventilated area. Avoid exposure to heat, sparks, or open flames due to its flash point (156°C) and ensure compatibility with lab equipment (e.g., static-discharge-safe containers) .
Advanced Research Questions
Q. What challenges arise during the purification of this compound derivatives, and how can chromatographic techniques be optimized?
Derivatives often exhibit sensitivity to silica gel during column chromatography, leading to decomposition (e.g., Boc-group cleavage). Gel permeation chromatography (GPC) is superior for high-molecular-weight intermediates, achieving yields up to 70% compared to 30% with silica-based methods. Solvent selection (e.g., THF for GPC) and reduced handling time minimize degradation .
Q. How does the reactivity of the keto group in this compound influence its application in multi-step organic syntheses?
The keto group serves as a versatile site for nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knorr pyrrole synthesis). For example, it acts as a precursor in dendrimer assemblies by coupling with fullerene-rich dendrons via esterification. The electron-withdrawing nature of the keto group enhances electrophilicity, facilitating regioselective transformations .
Q. What methodologies are effective in resolving contradictory spectral data when analyzing this compound derivatives?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-validation using complementary techniques (e.g., X-ray crystallography for conformation analysis).
- Computational modeling (DFT calculations) to predict spectroscopic profiles and identify anomalies.
- Replication under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Methodological Considerations
- Handling Precautions : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with water and soap; for inhalation exposure, move to fresh air and seek medical attention .
- Data Analysis : Apply statistical tests (e.g., t-tests for reproducibility) and error analysis (e.g., propagation of uncertainty in yield calculations) to validate experimental outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
